![molecular formula C15H11F4N3O4 B4118305 N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4118305.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea
Overview
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea, also known as FNUR, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. FNUR is a urea derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further study. In
Mechanism of Action
The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea involves the inhibition of tubulin polymerization, a process essential for cell division. N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea binds to the colchicine-binding site of tubulin, preventing the formation of microtubules, which are necessary for the separation of chromosomes during cell division. This inhibition of tubulin polymerization ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects on cancer cells, N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has been found to have other biochemical and physiological effects. Studies have shown that N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea can inhibit the activity of protein kinase C, an enzyme involved in various cellular processes, including cell proliferation and differentiation. N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea in lab experiments is its specificity for tubulin. N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea binds to the colchicine-binding site of tubulin, which is different from the site targeted by other tubulin inhibitors, such as paclitaxel. This specificity allows for the study of tubulin polymerization and its role in cell division without interference from other drugs. However, one limitation of using N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea. One direction is the development of more water-soluble derivatives of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea, which would allow for easier administration in vivo. Another direction is the study of the combination of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea with other drugs, such as paclitaxel, to determine if there is a synergistic effect on cancer cell growth inhibition. Finally, the study of the effects of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea on other cellular processes, such as angiogenesis and metastasis, could provide valuable insights into the potential use of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea in cancer therapy.
Conclusion:
In conclusion, N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea is a promising compound for scientific research, particularly in the field of cancer research. Its specificity for tubulin and cytotoxic effects on cancer cells make it a valuable tool for the study of cell division and apoptosis. Further research into the development of more water-soluble derivatives of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea and its potential use in combination with other drugs could lead to new treatments for cancer.
Scientific Research Applications
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
properties
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(2-methoxy-4-nitrophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4N3O4/c1-26-13-7-9(22(24)25)3-5-11(13)20-14(23)21-12-6-8(15(17,18)19)2-4-10(12)16/h2-7H,1H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYZWASCCJHLGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-methoxy-4-nitrophenyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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